molecular formula C18H11N3O6 B11705229 (8Z)-4-methyl-8-[2-(3-nitrophenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione

(8Z)-4-methyl-8-[2-(3-nitrophenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione

Cat. No.: B11705229
M. Wt: 365.3 g/mol
InChI Key: XTIMNPAFSMTFDY-UHFFFAOYSA-N
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Description

(8Z)-4-methyl-8-[2-(3-nitrophenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione is a complex organic compound with a unique structure that combines a furochromene core with a nitrophenyl hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8Z)-4-methyl-8-[2-(3-nitrophenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione typically involves multiple steps, starting with the preparation of the furochromene core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The nitrophenyl hydrazinylidene moiety is then introduced through a condensation reaction with a suitable hydrazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(8Z)-4-methyl-8-[2-(3-nitrophenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would yield amino derivatives.

Scientific Research Applications

(8Z)-4-methyl-8-[2-(3-nitrophenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or signaling molecules.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (8Z)-4-methyl-8-[2-(3-nitrophenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furochromene derivatives and nitrophenyl hydrazinylidene derivatives. Examples include:

Uniqueness

What sets (8Z)-4-methyl-8-[2-(3-nitrophenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione apart is its unique combination of a furochromene core with a nitrophenyl hydrazinylidene moiety. This structure imparts specific chemical and biological properties that may not be present in other similar compounds.

Properties

Molecular Formula

C18H11N3O6

Molecular Weight

365.3 g/mol

IUPAC Name

9-hydroxy-4-methyl-8-[(3-nitrophenyl)diazenyl]furo[2,3-h]chromen-2-one

InChI

InChI=1S/C18H11N3O6/c1-9-7-14(22)27-17-12(9)5-6-13-15(17)16(23)18(26-13)20-19-10-3-2-4-11(8-10)21(24)25/h2-8,23H,1H3

InChI Key

XTIMNPAFSMTFDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)N=NC4=CC(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

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